N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-[(1R,4R)-4-aminocyclohexyl]-2-fluorobenzamide hydrochloride . This name reflects its stereochemistry, functional groups, and substituents:
- N-[(1R,4R)-4-aminocyclohexyl] : A cyclohexylamine moiety with trans (1R,4R) stereochemistry at the 1- and 4-positions, where the amino group (-NH₂) is attached to the cyclohexane ring.
- 2-fluorobenzamide : A benzamide derivative substituted with a fluorine atom at the ortho (2nd) position of the aromatic ring.
- Hydrochloride : Indicates the compound exists as a salt formed with hydrochloric acid.
The structural representation (Figure 1) consists of:
- A cyclohexane ring with an amino group (-NH₂) at the 4-position.
- A benzamide group (C₆H₄FCONH-) linked to the cyclohexane via the amide bond.
- A hydrochloride counterion.
Key structural identifiers :
CAS Registry Number and Synonyms
The compound is uniquely identified by its CAS Registry Number: 1286273-15-1 . Synonyms and alternative designations include:
The trans stereochemistry (1R,4R) is critical for distinguishing this compound from its cis isomers, such as N-[(1S,4S)-4-aminocyclohexyl]-2-fluorobenzamide hydrochloride.
Molecular Formula and Weight Analysis
The molecular formula is C₁₃H₁₈ClFN₂O , with a molecular weight of 272.75 g/mol . The formula breakdown is as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 18 | 1.008 | 18.14 |
| Chlorine | 1 | 35.45 | 35.45 |
| Fluorine | 1 | 19.00 | 19.00 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | - | - | 272.74 |
The molecular weight is consistent with the hydrochloride salt form, which adds 36.46 g/mol (HCl) to the base compound (C₁₃H₁₇FN₂O). The fluorine atom contributes to the compound’s electronic properties, while the cyclohexylamine moiety influences its conformational flexibility .
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-2-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNGOZPYRDOWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.
Introduction of the Fluorobenzamide Group: The aminocyclohexyl intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
Research indicates that N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride exhibits properties that may be beneficial in managing different types of pain, including nociceptive and neuropathic pain. A patent (US8106190B2) describes its use as an agent for treating pain associated with various conditions, suggesting its potential as a novel analgesic .
1.2 Cancer Treatment
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism may involve the modulation of signaling pathways associated with cell survival and growth.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with potentially enhanced biological activity. Research has focused on modifying the fluorobenzamide structure to optimize its pharmacological properties, including increased potency and reduced side effects .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Potential analgesic and anticancer | TBD |
| Analog 1 | Moderate AChE inhibition | 27.04 |
| Analog 2 | Stronger anticancer activity | 250 |
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
[(1R,4R)-4-Aminocyclohexyl]-2-bromobenzamide Hydrochloride
- Structural Difference : Bromine replaces fluorine at the ortho position.
- Impact : Bromine’s larger atomic radius and higher lipophilicity (logP ~2.98 vs. fluorine’s ~1.46) may enhance membrane penetration but reduce metabolic stability due to slower oxidative degradation.
N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide Hydrochloride
- Structural Difference : Bromine is at the para position instead of ortho.
- However, the loss of ortho electronic effects may diminish hydrogen-bonding interactions with receptors .
Variations in the Carboxamide Group
2-(4-Chlorophenoxy)-N-[(1r,4r)-4-aminocyclohexyl]acetamide Trifluoroacetic Acid
- Structural Difference: A phenoxyacetamide group replaces the benzamide.
- Impact: The ether linkage and chlorophenoxy group introduce conformational flexibility and enhanced hydrophobicity. This compound is documented as an eIF2B modulator, suggesting structural tolerance for bulky substituents in ISR inhibition .
N-[(1R,4R)-4-Aminocyclohexyl]cyclobutanecarboxamide Hydrochloride
- Structural Difference : Cyclobutane carboxamide replaces the benzamide.
- Impact: The strained cyclobutane ring reduces aromaticity but increases rigidity. This may limit π-π stacking interactions while improving target specificity.
Extended Aromatic Systems
6-Chloro-N-((1r,4r)-4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)chromane-2-carboxamide (AAA1-084)
- Structural Difference : Incorporates a chromane (benzopyran) ring system.
- Impact: The bicyclic chromane group enhances hydrophobic interactions and may improve blood-brain barrier penetration.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 272.75 g/mol. It is primarily used in research settings and has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C13H18ClFN2O |
| Molecular Weight | 272.75 g/mol |
| CAS Number | 1286265-22-2 |
| Structural Formula | Structure |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and its therapeutic potential.
Research indicates that this compound may function as a selective antagonist for certain receptors, potentially influencing pathways related to pain perception and neuroprotection. Its structural similarity to other known pharmacological agents suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Pharmacological Studies
- Antinociceptive Effects : In animal models, this compound has shown promise in reducing pain responses, suggesting potential applications in pain management therapies.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from damage induced by oxidative stress, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders.
- Antidepressant-like Effects : Behavioral studies have suggested that this compound might exhibit antidepressant-like effects, possibly through modulation of the serotonergic system.
Study 1: Antinociceptive Activity
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg), with the highest dose showing the most pronounced effect.
Study 2: Neuroprotection
In vitro studies using cultured neuronal cells exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests a protective mechanism that warrants further investigation in vivo.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve stereochemical purity in the synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate diastereomers if racemization occurs during synthesis .
- Stereoselective Coupling : Employ coupling reagents (e.g., HBTU/HOBt) that minimize epimerization. Monitor reaction progress via LC-MS to detect stereochemical impurities early .
- Data-Driven Optimization : Compare NMR (¹H and ¹³C) and HR-MS data of intermediates with literature to validate stereochemical integrity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Q. Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes?
Methodological Answer:
- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to "freeze" cyclohexyl ring flipping and resolve overlapping signals .
- 2D NMR (COSY, NOESY) : Map spatial correlations to confirm axial/equatorial substituent orientations .
Basic: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
- CD38 Inhibition : Structural analogs (e.g., pyrimidine-4-carboxamide derivatives) show CD38 inhibition, suggesting potential immunomodulatory applications .
- Integrated Stress Response (ISR) Modulation : Related cyclohexylamine derivatives (e.g., ISRIB analogs) regulate eIF2B activity, implicating roles in neurodegenerative disease models .
Q. Advanced: How can conflicting activity data in different assay systems be reconciled?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, cyclohexyl stereochemistry) and test in orthogonal assays (e.g., enzymatic vs. cell-based) .
- Molecular Dynamics Simulations : Model compound-target interactions to explain assay-specific discrepancies (e.g., solubility-driven false negatives) .
Basic: What strategies are recommended for ensuring compound stability during storage?
Methodological Answer:
Q. Advanced: How can degradation pathways be identified and mitigated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then analyze degradants via LC-MS/MS .
- Protective Formulations : Co-crystallize with stabilizers (e.g., mannitol) or use enteric coatings for in vivo studies .
Basic: What solvent systems are suitable for in vitro assays?
Methodological Answer:
Q. Advanced: How can low solubility in physiological buffers be addressed for in vivo studies?
Methodological Answer:
- Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Basic: How should researchers validate target engagement in cellular models?
Methodological Answer:
Q. Advanced: What orthogonal methods can confirm on-target effects amid off-target noise?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
